molecular formula C5H4IN B057791 4-Iodopyridine CAS No. 15854-87-2

4-Iodopyridine

Cat. No. B057791
CAS RN: 15854-87-2
M. Wt: 205 g/mol
InChI Key: RTLUPHDWSUGAOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Iodopyridine can be synthesized through various methods. One approach involves the reaction of iodine with 4-aminopyridine, forming a pentaiodide charge-transfer complex (Al-Hashimi, Hassan, & Nour, 2005). Another method involves the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine from pentachloropyridine using microwave irradiation, showcasing the regiochemistry of aromatic nucleophilic substitution (Ranjbar‐Karimi, Davoodian, Poorfreidoni, & Mehrabi, 2019)(Ranjbar‐Karimi et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-iodopyridine derivatives has been extensively analyzed. For instance, the crystal structure of certain iodopyridine compounds, like 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide, has been determined, revealing unique molecular disorders and intermolecular hydrogen bonding patterns (Hanuza et al., 1997)(Hanuza et al., 1997).

Chemical Reactions and Properties

4-Iodopyridine undergoes various chemical reactions. For example, its reactivity towards hard and soft nucleophiles has been studied, revealing distinct substitution patterns based on the type of nucleophile (Ranjbar‐Karimi et al., 2019)(Ranjbar‐Karimi et al., 2019). Additionally, the synthesis of 4-iodopiperidines via aza-Prins-cyclization demonstrates the compound's versatility in forming various structures under different conditions (Yadav et al., 2008)(Yadav et al., 2008).

Scientific Research Applications

  • Chemical Synthesis and Pharmaceutical Research :

    • 4-Iodopyridines are used as intermediates in the synthesis of complex organic compounds. They provide valuable building blocks for pharmaceutical research, as demonstrated in the regiochemical functionalization of trihalopyridines (Bobbio & Schlosser, 2001).
    • Another study explored the metalation of aryl iodides, including iodopyridines, which is important for the synthesis of polysubstituted pyridines used in pharmaceuticals (Cochennec et al., 1995).
  • Material Science and Photophysics :

    • 4-Bromo-2,3,5-trichloro-6-iodopyridine, a related compound, was used in Sonogashira cross-coupling reactions to create pyridines with unique UV/Vis and emission properties (Rivera et al., 2019).
  • Neuroscience and Pharmacology :

    • In the field of neuroscience, studies have shown that 4-aminopyridine, a related compound, can improve nerve conduction and muscle strength, potentially beneficial in multiple sclerosis treatment (Jensen et al., 2014).
    • Another study highlighted the potential of transdermal 4-aminopyridine in improving functional recovery following peripheral nerve injury (Clark et al., 2019).

Safety And Hazards

4-Iodopyridine is harmful if swallowed, in contact with skin, and if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Iodopyridines, including 4-Iodopyridine, are becoming increasingly important in the fields of life sciences and pharmaceuticals . They are used as valuable building blocks in the production of multifunctional pyridine derivatives . Future research may focus on the development of new synthesis methods and applications of 4-Iodopyridine.

properties

IUPAC Name

4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN/c6-5-1-3-7-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLUPHDWSUGAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346082
Record name 4-Iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodopyridine

CAS RN

15854-87-2
Record name 4-Iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,370
Citations
C Coudret - Synthetic communications, 1996 - Taylor & Francis
… Abstract: 4-iodopyridine can be prepared in good yield by low temperature diazotation-Sandmeyer reaction of the corresponding amine, then efficiently converted to the air-stable pinacol ester …
Number of citations: 103 www.tandfonline.com
B Ahrens, PG Jones - Acta Crystallographica Section C: Crystal …, 1999 - scripts.iucr.org
… We report here the crystal structure of a 4-iodopyridine, (I). As far as we are aware, this is the first reported structure of 4-iodo- substituted pyridine or of any simple (monosubstituted) …
Number of citations: 21 scripts.iucr.org
H Xu, J Cheng, X Yang, Z Liu, X Bo, Q Li - RSC advances, 2017 - pubs.rsc.org
… hydrogen and halogen bonds in PhCF 3 ⋯4-iodopyridine⋯NH 3 . The magnitude of cooperative … 3 ⋯4-iodopyridine has a stronger tetrel bond than PhSiH 3 ⋯4-iodopyridine, inconsistent …
Number of citations: 27 pubs.rsc.org
T Davoodian, A Poorfreidoni… - Organic Chemistry …, 2019 - orgchemres.org
… of 2,3,5,6tetrachloro-4-iodopyridine in three and two steps from pentachloropyridine (Scheme 1). In this paper, we report efficient one-step synthesis of tetrachloro-4-iodopyridine using …
Number of citations: 3 www.orgchemres.org
JV Mello, NS Finney - Organic letters, 2001 - ACS Publications
… We describe a convenient scalable synthesis of 2,6-dichloro-4-iodopyridine and demonstrate its utility by stepwise elaboration to a number of 2,4,6-trisubstituted pyridines. … The dearth of …
Number of citations: 42 pubs.acs.org
RE Banks, RN Haszeldine, E Phillips… - Journal of the Chemical …, 1967 - pubs.rsc.org
… 4-iodopyridine at … -4-iodopyridine is heated with sodium iodide in dimethylformamide at 150" for 20 hours. This suggests that iodide ion can attack the iodine in tetrafluoro-4-iodopyridine …
Number of citations: 22 pubs.rsc.org
XF Duan, XH Li, FY Li, CH Huang - Synthesis, 2004 - thieme-connect.com
… preparation of 2-bromo-4-iodopyridine, we next went on to … regioselectively with 2-bromo-4-iodopyridine at the 4-position in … reacted with 2-bromo-4-iodopyridine, giving 2-bromo-4-(4′-…
Number of citations: 5 www.thieme-connect.com
M Koley, M Schnürch, MD Mihovilovic - Synlett, 2010 - thieme-connect.com
The selective CN cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines is reported. In contrast to conventional substitutions where CN bond formation takes place at the 2-…
Number of citations: 6 www.thieme-connect.com
B Lv - Zeitschrift für Kristallographie-New Crystal Structures, 2021 - degruyter.com
… A mixture of Cu(OAc) 2 ·H 2 O (20.0 mg, 0.1 mmol), 4-iodopyridine-2,6-dicarboxylic acid (29.2 mg, 0.1 mmol), 4-amino-4H-1,2,4-triazole and 4 mL deionized water was sealed in a 20 mL …
Number of citations: 5 www.degruyter.com
RE Banks, RN Haszeldine, E Phillips - Journal of Fluorine Chemistry, 1977 - Elsevier
… 3-Chlorotrifluoro- and 3,5-dichlorodifluoro-4-iodopyridine, easily procured by treatment of 3-… via lithium-iodine exchange between 3,5-dichlorodifluoro-4-iodopyridine and butyl-lithium. …
Number of citations: 8 www.sciencedirect.com

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